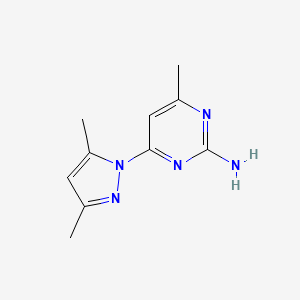
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is an organic compound with the molecular formula C12H15IN2O This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a dimethyl-propionamide moiety
Preparation Methods
The synthesis of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-6-methyl-pyridine, which can be achieved through iodination of 6-methyl-pyridine using iodine and an oxidizing agent such as nitric acid.
Amidation Reaction: The iodinated pyridine is then subjected to an amidation reaction with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propionamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can be compared with similar compounds such as:
N-(5-Bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide: This compound has a bromine atom instead of iodine, which may affect its reactivity and binding properties.
N-(5-Iodo-6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-butanamide: The butanamide moiety introduces additional carbon atoms, potentially altering the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly impact its chemical and biological properties.
Properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-8(12)5-6-9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJFPZGLUXQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356819 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676588-16-2 |
Source


|
| Record name | N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
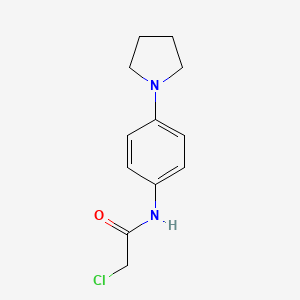
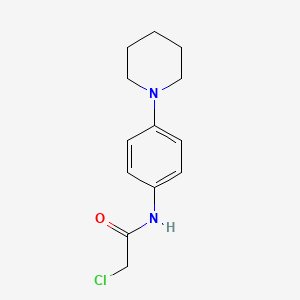
![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
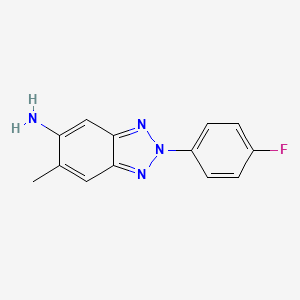
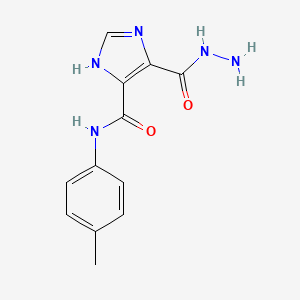


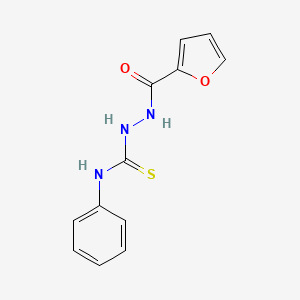
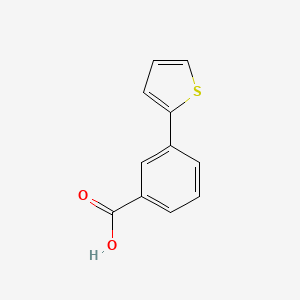
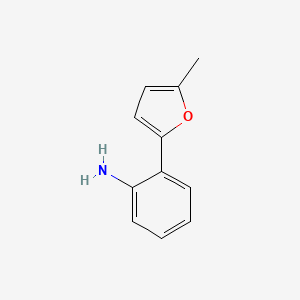
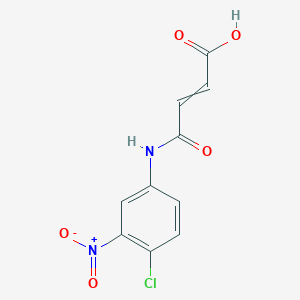
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

